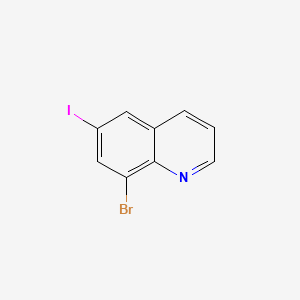

8-Bromo-6-iodoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-6-iodoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is used in laboratory settings for scientific research and development .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a refrigerated environment .Scientific Research Applications

Medicinal Chemistry Applications

8-Hydroxyquinoline, a related compound to 8-bromo-6-iodoquinoline, serves as a significant heterocyclic scaffold in organic and analytical chemistry due to its chromophore properties, facilitating the detection of various metal ions and anions. Over the past two decades, the medicinal chemistry community has shown considerable interest in this moiety due to its significant biological activities. Synthetic modifications of 8-hydroxyquinoline aim to develop potent, target-based broad-spectrum drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline and its derivatives position them as promising drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Analytical Chemistry Applications

In the realm of analytical chemistry, 8-hydroxyquinoline solutions have been explored for their potential in bromate titrations, demonstrating the utility of certain indicators in achieving sharp endpoints in titration experiments. This application underscores the versatility of 8-hydroxyquinoline derivatives in analytical methodologies, offering precise analytical tools for various chemical analyses (Belcher, 1949).

Potential in Treatment of Protozoal Infections

The review of 8-aminoquinoline analogs, such as tafenoquine and primaquine, emphasizes their effectiveness against malaria infections and potential in treating visceral leishmaniasis. These compounds have been recognized for their prophylactic properties against malaria, with recent developments focusing on reducing toxicity and enhancing efficacy. The exploration of these analogs continues to contribute valuable insights into the development of antiprotozoal drugs with improved therapeutic actions and reduced side effects (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Determination

Recent studies have highlighted the application of 8-amidoquinoline derivatives as fluorescent sensors for Zn2+ ion detection in environmental and biological contexts. The introduction of carboxamide groups into the 8-aminoquinoline molecule enhances water solubility and cell membrane permeability, offering promising tools for zinc ion analysis. These derivatives exhibit fast reactivity, good selectivity, and biocompatibility, making them valuable in designing sensitive and selective chemosensors for Zn2+ detection (Mohamad et al., 2021).

Safety and Hazards

8-Bromo-6-iodoquinoline is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Quinoline derivatives, in general, have been known to interact with a wide range of biological targets, contributing to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives typically interact with their targets through various mechanisms, including intercalation into DNA, inhibition of enzymes, and modulation of various cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-6-iodoquinoline . These factors could include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

properties

IUPAC Name |

8-bromo-6-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOVNDUVUJBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682013 |

Source

|

| Record name | 8-Bromo-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245563-17-0 |

Source

|

| Record name | 8-Bromo-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)

![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)

![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)

![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)

![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)